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molecular formula C15H16N4O2 B8519212 4-Isopropylbenzaldehyde-(5-nitro-2-pyridyl)hydrazone

4-Isopropylbenzaldehyde-(5-nitro-2-pyridyl)hydrazone

Cat. No. B8519212
M. Wt: 284.31 g/mol
InChI Key: WLOUUOGRUBGLOQ-UHFFFAOYSA-N
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Patent
US05604004

Procedure details

In 50 ml of ethanol were dispersed 3.03 g of 2-hydrazino-5-nitropyridine and 3.08 g of 4-isopropylbenzaldehyde. The dispersion was refluxed at 90° C. for one hour. The reaction solution was allowed to cool at room temperature and further cooled down to 5° to 10° C. to cause crystals to fully precipitate, which were collected by suction filtration. The crystals were washed with a small amount of ethanol and dried in vacuum at 60° C. for 1.5 hours, obtaining 3.51 g (yield 62%) of dark yellow acicular crystals.
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][N:4]=1)[NH2:2].[CH:12]([C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][CH:16]=1)([CH3:14])[CH3:13]>C(O)C>[N+:9]([C:6]1[CH:7]=[CH:8][C:3]([NH:1][N:2]=[CH:19][C:18]2[CH:21]=[CH:22][C:15]([CH:12]([CH3:14])[CH3:13])=[CH:16][CH:17]=2)=[N:4][CH:5]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
3.03 g
Type
reactant
Smiles
N(N)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
3.08 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
further cooled down to 5° to 10° C.
CUSTOM
Type
CUSTOM
Details
to fully precipitate
FILTRATION
Type
FILTRATION
Details
which were collected by suction filtration
WASH
Type
WASH
Details
The crystals were washed with a small amount of ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 60° C. for 1.5 hours
Duration
1.5 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)NN=CC1=CC=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.51 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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